molecular formula C21H16FN3O5S B5395582 N-[2-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide

N-[2-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide

Cat. No.: B5395582
M. Wt: 441.4 g/mol
InChI Key: DDGNIXGBZQEOSH-YPKPFQOOSA-N
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Description

N-[2-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a fluorophenyl group, a nitrobenzenesulfonamide group, and an enylamine linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorophenacyl bromide with 3-chloro-2-methylphenylthiourea under Hantzsch thiazole synthesis conditions . This reaction is carried out in the presence of a green solvent like ethanol, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound’s fluorophenyl and nitrobenzenesulfonamide groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The enylamine linkage may facilitate the compound’s integration into biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[[(Z)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O5S/c22-16-7-5-15(6-8-16)21(26)13-14-23-19-3-1-2-4-20(19)24-31(29,30)18-11-9-17(10-12-18)25(27)28/h1-14,23-24H/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGNIXGBZQEOSH-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N/C=C\C(=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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